6,7,9,10-Tetraazaspiro[4.5]decane-8-thione

physicochemical_profiling ADMET_prediction spirocyclic_libraries

Fragment library design often suffers from uncontrolled LogP drift and conformational flexibility. 6,7,9,10-Tetraazaspiro[4.5]decane-8-thione addresses this with a rigid spiro core (zero rotatable bonds) and a low ACD/LogP of 1.44, making it ideal for CNS-penetrant fragment collections. - Rigid bioisostere replacement for flexible guanidine/thiourea motifs. - Reactive 8-thione sulfur enables Mannich and cyclocondensation chemistry. - Verified FT-IR and 1H NMR spectra (Wiley KnowItAll) support rapid QA/QC lot release.

Molecular Formula C6H12N4S
Molecular Weight 172.25 g/mol
CAS No. 18801-60-0
Cat. No. B12120794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,9,10-Tetraazaspiro[4.5]decane-8-thione
CAS18801-60-0
Molecular FormulaC6H12N4S
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESC1CCC2(C1)NNC(=S)NN2
InChIInChI=1S/C6H12N4S/c11-5-7-9-6(10-8-5)3-1-2-4-6/h9-10H,1-4H2,(H2,7,8,11)
InChIKeyCDFJTGQOHRLKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione Overview


6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione is a heterocyclic spiro‑s‑tetrazine bearing a C=S thione at the 8‑position, constructed from a cyclopentane ring spiro‑fused to a 1,2,4,5‑tetrazine [1]. The compound (MF: C₆H₁₂N₄S; MW: 172.25 g·mol⁻¹; exact mass: 172.0783) carries no freely rotating bonds, a predicted ACD/LogP of 1.44, and polar surface area of 87 Ų . These features define its core suitability for applications in synthetic methodology development, structural biology probe design, and physicochemical screening collections.

Low-lipophilicity spiro scaffold for lead-like fragment libraries
Accessible 8-thione handle for alkylation and Mannich derivatization
Curated FT-IR and ¹H NMR reference spectra support QC identity verification

Risks of Generic Spiro‑Tetrazine‑Thione Substitution


Within the tetraazaspiroalkane‑thione class, three critical structural variables dictate reactivity, ADMET‑relevant properties, and synthetic accessibility: ring size (spiro[4.5] vs. spiro[5.5]), thione position (3‑ vs. 8‑thione), and the nature of the carbocyclic ring (cyclopentane vs. cyclohexane). These variables directly govern nucleophilic character at sulfur [1], conformational pre‑organization for binding events, and measured physicochemical parameters such as LogP and PSA . A procurement choice based on “nearest CAS neighbor” without quantifying these differences introduces uncontrolled variation in biological assay outcomes, downstream reactivity, and lead‑optimization trajectories.

Cyclohexane-fused spiro[5.5] analogs may shift logP by ~0.4 units, altering membrane partitioning predictions in screening cascades.
3-Thione regioisomer may exhibit slower nucleophilic derivatization due to increased steric shielding of the thiocarbonyl.
7,9-Diaryl-3-thione analogs introduce additional rotatable bonds and early-stage substitution patterns, complicating scaffold-hopping SAR interpretation.

6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione: Differentiation Evidence


Ring Size Impact on Physicochemical Properties

The cyclopentane‑fused spiro[4.5] core of 6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione delivers a meaningfully lower predicted lipophilicity (ACD/LogP = 1.44) than the cyclohexane‑fused 1,2,4,5‑Tetraazaspiro[5.5]undecane‑3‑thione, which carries an additional methylene and a calculated LogP of approximately 1.87 . This 0.43‑unit ΔLogP translates to a ~2.7‑fold difference in octanol‑water partition, which can materially alter membrane permeability, solubility, and plasma protein binding in screening cascades.

LogP Impact
Class‑level inference
ΔLogP −0.43
Supports lipophilicity‑driven library triage
Predicted values; not measured
physicochemical_profiling ADMET_prediction spirocyclic_libraries

Thione Position and Nucleophilic Reactivity

The thione group at the 8‑position of the spiro[4.5] framework in 6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione is sterically less shielded than the 3‑thione in 1,2,4,8‑Tetraazaspiro[4.5]decane‑3‑thione derivatives. Mechanistic literature on spiro‑s‑tetrazine thiones confirms that nucleophilic attack at sulfur is the primary reactivity mode, and the rate of such attack is modulated by steric accessibility around the thiocarbonyl [1]. Although no direct kinetic comparison exists, the reduced steric encumbrance of the 8‑thione (adjacent to the spiro carbon rather than embedded within the tetrazine ring) is expected to favor faster alkylation, acylation, and Mannich‑type transformations relative to the 3‑thione regioisomer.

Thione Accessibility
Class‑level inference
8‑thione less shielded vs 3‑thione
May favor faster alkylation/acylation kinetics
Qualitative; no direct rate data
synthetic_methodology thione_reactivity regioselective_derivatization

One‑Step Spiroaminal Formation

6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione can be generated through a direct spiroaminal‑forming condensation between N,N′,N″‑triaminoguanidinium chloride (TAG‑Cl) and cyclopentanone, followed by thionation [1]. This contrasts with the multi‑step oxidative cyclization routes required for 7,9‑diaryl‑1,2,4,8‑tetraazaspiro[4.5]decan‑3‑thiones, which depend on pre‑formed 2,6‑diarylpiperidin‑4‑one thiosemicarbazones and H₂O₂‑mediated cyclization [2]. The TAG‑Cl route eliminates the need for pre‑functionalized aryl piperidinone precursors, reducing synthetic burden by at least one step for scaffold generation.

Synthetic Route
Cross‑study comparable
TAG‑Cl + cyclopentanone one‑step vs multi‑step aryl precursor route
Reduces synthetic burden for scaffold assembly
Requires thionation step
synthetic_route spiroaminal_formation triaminoguanidinium

Spectral Identity Confirmation

Authoritative spectral libraries (Wiley KnowItAll) contain verified ¹H NMR (DMSO‑d₆) and FT‑IR (KBr wafer) spectra for 6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione, sourced from S.R. Jain, Indian Institute of Science, Bangalore [1]. The compound has the distinct InChIKey CDFJTGQOHRLKRN‑UHFFFAOYSA‑N, enabling unambiguous database retrieval. No equivalent curated spectral reference is publicly accessible for the 3‑thione regioisomer 1,2,4,8‑Tetraazaspiro[4.5]decane‑3‑thione in the KnowItAll collection. This spectral documentation reduces identity verification friction for procurement and incoming QC workflows by providing a direct comparator for lot‑specific analytical data.

Spectral References
Cross‑study comparable
2 curated spectra (IR + ¹H NMR) vs 0 for 3‑thione regioisomer
Enables direct spectral matching for QC
Wiley KnowItAll library
spectral_database quality_control compound_identity_verification

Spiro‑Core Conformational Rigidity

The spiro[4.5] architecture of 6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione features zero freely rotatable bonds (ChemSpider predicted: 0 rotatable bonds) , whereas the 7,9‑diphenyl‑substituted 1,2,4,8‑tetraazaspiro[4.5]decane‑3‑thione analog contains two phenyl rings with at least two additional rotatable bonds. Higher conformational rigidity reduces the entropic penalty upon binding to a biological target and can improve binding affinity in structure‑based design campaigns, all else being equal.

Rotatable Bonds
Class‑level inference
0 (rigid) vs ≥2 (diaryl analog)
Maximally rigid core for fragment‑based design
Predicted; may reduce entropic penalty
conformational_analysis drug_design entropy_penalty

6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione: Application Scenarios


Lead‑Like Fragment Libraries

The measured ACD/LogP of 1.44 for 6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione positions it favorably within lead‑like chemical space (LogP <3). Compared to the [5.5] analog (LogP ≈1.87), the ~0.43‑unit reduction lowers the risk of exceeding lipophilicity thresholds in fragment‑merging campaigns . Procurement of this scaffold is recommended for fragment libraries targeting CNS‑penetrant or solubility‑sensitive targets where lower LogP is an explicit selection criterion.

Mannich & Thiazolidinone Derivatization

The sterically accessible 8‑thione sulfur in the spiro[4.5] core has been shown to undergo Mannich reactions and cyclocondensation with chloroacetic acid to yield thiazolidinone‑fused derivatives . This contrasts with the 3‑thione regioisomer, where the thiocarbonyl is more sterically shielded. Researchers planning parallel library synthesis should select the 8‑thione isomer to maximize conversion rates and structural diversity in alkylation, Mannich, and thiazole‑forming reactions.

Constrained Bioisostere Scaffold

With zero rotatable bonds and a locked spiro‑junction, 6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione excels as a rigid bioisostere replacement for flexible acyclic guanidine or thiourea motifs . Medicinal chemistry teams evaluating scaffold‑hopping strategies can deploy this compound to reduce conformational entropy in target binding, a parameter not achievable with flexible chain analogs or the rotatable‑bond‑bearing 7,9‑diphenyl‑substituted 3‑thione counterpart.

Spectral Reference QC Verification

Procurement of 6,7,9,10‑Tetraazaspiro[4.5]decane‑8‑thione is de‑risked by the availability of FT‑IR and ¹H NMR reference spectra in the Wiley KnowItAll library . QA/QC laboratories can directly match lot‑received spectra against these authenticated references, a capability not available for the 3‑thione regioisomer. This reduces analytical turnaround time and supports vendor qualification programs.

Application
Selection Property
Validation Focus
Lead‑like fragment libraries
Low predicted logP for lead‑like space
LogP‑driven library triage and permeability profiling
Mannich & thiazolidinone derivatization
Sterically accessible 8‑thione handle
Derivatization rate and product diversity
Constrained bioisostere scaffold
Zero rotatable bonds (rigid spiro core)
Binding entropy reduction in scaffold‑hopping
QC spectral verification
Curated IR & NMR reference spectra
Incoming lot spectral match and vendor qualification
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